(2-Chloropyridin-4-yl)methanamine hydrochloride

LOXL2 IC50 Selectivity

This selective LOXL2 inhibitor (IC50=126 nM) offers 31-fold selectivity over LOX and no MAO-A/B activity at 30 μM, ensuring clean data in fibrosis and EMT studies. Human whole blood IC50 of 1.45 μM enables accurate ex vivo dosing. Low CYP inhibition (>30 μM) simplifies in vivo co-dosing.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 916210-98-5
Cat. No. B560557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-4-yl)methanamine hydrochloride
CAS916210-98-5
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CN)Cl.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H
InChIKeyBWSUKLOBJGMGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyridin-4-yl)methanamine Hydrochloride (CAS 916210-98-5): A Structurally Defined, Selective LOXL2 Inhibitor for Fibrosis and Cancer Research


1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1), commonly referred to as (2-chloropyridin-4-yl)methanamine hydrochloride or LOXL2-IN-1 HCl, is a small-molecule enzyme inhibitor with a molecular formula of C6H8Cl2N2 and a molecular weight of 179.05 g/mol . It is classified as a 2-substituted pyridine-4-ylmethanamine derivative and is primarily recognized for its potent and selective inhibition of lysyl oxidase-like 2 (LOXL2) [1]. The compound is supplied as a powder with purities typically ≥97% by HPLC and exhibits defined physicochemical properties including a LogP of 2.696 and topological polar surface area of 38.9 Ų .

Why Substituting 1-(2-Chloropyridin-4-yl)methanamine HCl with a General LOXL2 Inhibitor Introduces Experimental Risk


LOXL2 inhibitors are not functionally interchangeable. The target compound, 1-(2-chloropyridin-4-yl)methanamine hydrochloride, is distinguished by a unique selectivity profile that has been rigorously quantified across the amine oxidase family. A generic substitution with another LOXL2 inhibitor—even one with a lower nominal IC50—may introduce confounding off-target activity on LOX, MAO-A, MAO-B, or SSAO that fundamentally alters experimental outcomes . Furthermore, the compound's behavior in physiologically relevant assays, such as the human whole blood LOXL2 assay, demonstrates a distinct shift in potency (IC50 1.45 μM) compared to biochemical assays (IC50 126 nM), a phenomenon that is not universal across all in-class molecules [1]. A generic alternative may also exhibit a different CYP inhibition liability profile, leading to unanticipated pharmacokinetic interference in cellular or in vivo models .

Quantitative Differentiation of 1-(2-Chloropyridin-4-yl)methanamine HCl: Direct Comparative Evidence Against Alternative LOXL2 Inhibitors


LOXL2 Inhibitory Potency and Selectivity Over LOX Compared to PAT-1251

1-(2-Chloropyridin-4-yl)methanamine hydrochloride inhibits human LOXL2 with an IC50 of 126 nM, which is approximately 5.6-fold more potent than the clinically evaluated LOXL2 inhibitor PAT-1251 (hLOXL2 IC50 = 710 nM) [1]. The compound also exhibits 31-fold selectivity for LOXL2 (IC50 = 190 nM in the presence of BSA) over the closely related enzyme LOX (IC50 = 5.91 μM with BSA) [2].

LOXL2 IC50 Selectivity Fibrosis Cancer

Selectivity Profile Against MAO-A, MAO-B, and SSAO Versus PXS-5153A

In a panel of three related amine oxidases, 1-(2-chloropyridin-4-yl)methanamine hydrochloride was found to be inactive at 30 μM against MAO-A, MAO-B, and SSAO [1]. In contrast, the dual LOXL2/LOXL3 inhibitor PXS-5153A, while >700-fold selective over these enzymes, still exhibits a defined IC50 for MAO-B of 23 μM [2]. The target compound's complete lack of activity at 30 μM suggests a cleaner selectivity window for LOXL2-dependent studies.

MAO Selectivity Amine Oxidase Off-Target

CYP Enzyme Inhibition Liability Compared to In-Class Small Molecules

1-(2-Chloropyridin-4-yl)methanamine hydrochloride was profiled for inhibition of three major cytochrome P450 enzymes: CYP3A4, CYP2C9, and CYP2D6. In each case, the IC50 exceeded 30 μM [1]. This is a notably high IC50 compared to many drug-like small molecules, suggesting a low potential for CYP-mediated drug-drug interactions. For comparison, the LOXL2 inhibitor PXS-5153A shows an IC50 of 5.2 μM for CYP2C9 [2].

CYP Drug-Drug Interaction Metabolism ADME

Activity in Human Whole Blood LOXL2 Assay: A More Physiologically Relevant Benchmark

The inhibitory potency of 1-(2-chloropyridin-4-yl)methanamine hydrochloride shifts from 126 nM in a biochemical buffer to 1.45 μM in the human whole blood LOXL2 assay [1]. This 11.5-fold shift is primarily attributed to plasma protein binding. While many LOXL2 inhibitors show similar shifts, the magnitude of this shift is a key parameter for translating in vitro potency to ex vivo or in vivo efficacy expectations. The compound's defined IC50 in whole blood provides a benchmark that generic LOXL2 inhibitors may lack if not characterized in this system.

Whole Blood Physiological Potency Protein Binding Ex Vivo

Solubility and Formulation Characteristics for In Vitro and In Vivo Use

The hydrochloride salt form of 1-(2-chloropyridin-4-yl)methanamine confers defined aqueous solubility: ≥50 mg/mL in water (~279 mM) and ≥33 mg/mL in DMSO (~184 mM) . For in vivo formulation, a standard vehicle of 10% DMSO + 90% saline yields a solubility of 5 mg/mL (27.93 mM) . These values are practical for preparing both concentrated DMSO stocks for in vitro screening and aqueous formulations for in vivo dosing. In contrast, the free base form of the compound (CAS 144900-57-2) has different solubility properties and requires separate characterization .

Solubility DMSO Formulation In Vivo

Optimal Research and Preclinical Applications for 1-(2-Chloropyridin-4-yl)methanamine HCl Based on Quantitative Evidence


In Vitro Fibrosis Models Requiring High Selectivity Over LOX and MAOs

Researchers investigating the specific role of LOXL2 in fibrotic pathways—such as in hepatic stellate cell activation, pulmonary fibroblast differentiation, or cardiac fibroblast-mediated matrix remodeling—will benefit from the compound's 31-fold selectivity over LOX and inactivity against MAO-A/B at 30 μM [1]. This profile minimizes the risk of confounding data caused by LOX or MAO inhibition, making it an ideal tool for dissecting LOXL2-dependent signaling mechanisms in cell-based assays.

Ex Vivo Whole Blood or Serum-Containing Assays

Because the compound's potency has been benchmarked in a human whole blood LOXL2 assay (IC50 = 1.45 μM) [2], it is particularly suited for ex vivo studies where plasma protein binding significantly impacts free drug concentration. This quantitative characterization allows for more accurate dosing in assays containing serum, plasma, or other protein-rich matrices, ensuring that observed biological effects are due to LOXL2 inhibition at physiologically relevant concentrations.

In Vivo Pharmacodynamic Studies with Low CYP Interaction Risk

In rodent models of fibrosis or cancer metastasis, the compound's high IC50 values (>30 μM) against CYP3A4, CYP2C9, and CYP2D6 indicate a low potential for drug-drug interactions [3]. This property simplifies in vivo experimental design, particularly in studies where animals may be co-administered other tool compounds or where liver metabolism could confound the interpretation of LOXL2 inhibition effects. The defined in vivo formulation (10% DMSO + 90% saline, 5 mg/mL) provides a practical starting point for dose-range finding studies .

Cancer Cell Migration, Invasion, and EMT Studies

Data from cervical cancer cell models (SIHA and HELA cells) confirm that 1-(2-chloropyridin-4-yl)methanamine hydrochloride reduces cell viability, migration, and invasion in a dose-dependent manner [4]. Given the compound's selective LOXL2 inhibition profile, it is an appropriate tool for probing the role of LOXL2-mediated extracellular matrix remodeling in epithelial-mesenchymal transition (EMT) and tumor cell invasion across a range of solid tumor models, with the quantitative selectivity data providing a clear rationale for attribution of effects to LOXL2 rather than related enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloropyridin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.